Ammonium zirconium carbonate

Description

Significance of Zirconium-Based Compounds in Polymeric Systems

Zirconium-based compounds are of considerable importance in polymer chemistry, primarily for their ability to enhance the structural integrity and functionality of polymeric materials. mdpi.com These compounds act as effective crosslinkers, a process that links polymer chains together to dramatically alter the physical properties of the material. mdpi.com This modification can lead to improved mechanical strength, thermal stability, and chemical resistance, making the polymers suitable for a wide array of demanding applications, from industrial coatings and adhesives to advanced ceramics. bluestonemc.commdpi.commcc-hamburg.de

Zirconia (Zirconium Dioxide), a derivative of zirconium compounds, is recognized for its capacity to improve the ultimate properties of polymer composites. researchgate.net Even at low concentrations, the incorporation of zirconium-based fillers can deliver unique properties, leading to the development of novel materials for advanced applications. researchgate.net For instance, zirconium compounds are used as catalysts in polymerization reactions, such as in the production of polyethylene, contributing to the efficiency of the process. noahchemicals.com The versatility of zirconium compounds, including zirconium carbonates and acetates, in enhancing polymer characteristics like adhesion, durability, and thermal stability underscores their crucial role in developing industrially significant materials. bluestonemc.commdpi.com

Evolution and Current Research Landscape of Ammonium (B1175870) Zirconium Carbonate (AZC)

Ammonium Zirconium Carbonate has been utilized as an effective insolubilizer since the early 1960s. mdpi.com It is traditionally prepared by reacting zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia (B1221849) at ambient temperatures. Historically, it has been widely used in the paper and textile industries. connectchemicals.com

The current research landscape for AZC is focused on refining its application and understanding its complex chemical behavior to develop high-performance materials. rsc.orgresearchgate.net A significant area of study involves the speciation of zirconium complexes in AZC solutions. Research using techniques like extended X-ray absorption fine structure (EXAFS), Raman spectroscopy, and nuclear magnetic resonance (NMR) has sought to identify the specific zirconium species present and their structures, which is crucial for optimizing their performance. rsc.orgresearchgate.net Studies have identified the formation of a monomeric [Zr(CO₃)₄]⁴⁻ complex where four carbonate ions coordinate bidentately to the zirconium ion under specific concentration ranges. rsc.org

Contemporary research also explores the crosslinking kinetics and mechanisms of AZC with various polymers, particularly biopolymers like starch. researchgate.net Studies have investigated the rheological properties of AZC-starch systems, determining activation energies for both AZC self-crosslinking and its co-crosslinking with starch. researchgate.net Furthermore, novel co-crosslinking systems are being developed, for instance, by combining AZC with glyoxal (B1671930) to enhance the properties of starch films for packaging applications under neutral conditions. royalsocietypublishing.org This research aims to overcome issues like the self-polymerization of AZC, which can weaken the performance of the resulting polymer film. royalsocietypublishing.org

Scope and Research Objectives for Academic Inquiry

The primary scope of academic inquiry into this compound revolves around its function as a crosslinking agent to modify and enhance polymer properties. Key research objectives are aimed at optimizing its performance in various applications, including coatings, adhesives, and sustainable materials.

Key Research Objectives:

Understanding Fundamental Chemistry: A core objective is to thoroughly characterize the speciation and structure of zirconium complexes in AZC aqueous solutions. This involves determining how concentrations of carbonate and ammonium influence the formation of specific zirconium species, which is critical for developing high-performance materials. rsc.orgresearchgate.net

Optimizing Crosslinking Processes: Researchers aim to understand and control the kinetics of AZC's crosslinking reactions with different polymers. researchgate.net This includes studying the influence of pH, temperature, and polymer concentration on gel formation and final material strength. researchgate.net The goal is to create more efficient and stable crosslinking systems, such as the development of Potassium Zirconium Carbonate (KZC) which offers a broader operational pH range and avoids the viscosity issues associated with ammonia release from AZC. mdpi.com

Developing High-Performance and Functional Materials: A major focus is on using AZC to create materials with enhanced properties. This includes improving the water resistance, mechanical strength, and durability of water-based adhesives and coatings. sciopen.comspiedigitallibrary.org For example, research has demonstrated that AZC can be used to fabricate ultrathin anti-corrosion coatings on stainless steel by improving cohesion between graphene derivative layers. sciopen.com

Advancing Sustainable Materials: There is a growing interest in using AZC to crosslink biopolymers like starch, xylan (B1165943), and galactoglucomannan for applications in biodegradable packaging and films. researchgate.netroyalsocietypublishing.org Research seeks to improve the hydrophobicity, strength, and barrier properties of these bio-based materials, making them viable alternatives to petroleum-based polymers. royalsocietypublishing.orgdiva-portal.org

The following tables summarize key properties of this compound and documented research findings on its effect on polymer systems.

| Property | Description | Source |

|---|---|---|

| Chemical Formula | (NH₄)₂[Zr(OH)₂(CO₃)₂] | bluestonemc.comnbinno.com |

| Appearance | White or light yellow powder; clear, colorless to slightly yellow liquid solution | nbinno.commcc-hamburg.de |

| Solubility | Highly soluble in water | nbinno.commcc-hamburg.de |

| Key Function | Inorganic crosslinking agent, binder insolubilizer | connectchemicals.combluestonemc.com |

| Reactivity | Reacts with hydroxyl and carboxyl groups upon drying to form covalent bonds | connectchemicals.com |

| Polymer System | Effect of AZC Addition | Research Highlight | Source |

|---|---|---|---|

| Spruce Galactoglucomannan Films | Improved mechanical properties and water resistance. | Tensile strength increased by up to 30%. | |

| Waterborne Acrylic Pressure-Sensitive Adhesive | Improved mechanical properties and viscoelasticity. | An optimal addition of 4% AZC balanced initial adhesion, holding strength, and peel strength. | spiedigitallibrary.org |

| Starch-Lignin Films | Increased film brittleness; decreased migration of starch and lignin (B12514952) in liquids. | Substantially increased the storage modulus of the films, indicating successful crosslinking. | diva-portal.org |

| Graphene Derivative Coatings on Steel | Improved cohesion and adhesion of anti-corrosion coating. | Condensation reactions between hydrolyzed AZC and hydroxyl groups on sulfonated graphene oxide (SGO) formed stable Zr-O-C bonds. | sciopen.com |

| Latex-Based Adhesives for Paperboard | Significantly enhanced hot, green bond strength. | Effective in amounts of 0.1 to 10 parts per 100 parts of latex solids. | google.com |

Properties

IUPAC Name |

diazanium;zirconium(4+);dicarbonate;dihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.2H3N.2H2O.Zr/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H3;2*1H2;/q;;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCXKGZGDSBQC-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O8Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68309-95-5 | |

| Record name | Ammonium zirconium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIUM ZIRCONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8129HW7C6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Precursor Chemistry

Controlled Precipitation Techniques for Ammonium (B1175870) Zirconium Carbonate Production

Controlled precipitation is a widely employed method that allows for precise management of the final product's properties by manipulating the reaction conditions under which a zirconium salt precursor reacts with carbonate and ammonia (B1221849) sources.

A common and cost-effective approach for synthesizing ammonium zirconium carbonate involves the use of zirconium oxychloride (ZrOCl₂) as the zirconium source. In this process, an aqueous solution of industrial zirconium oxychloride is reacted with an aqueous solution of ammonium bicarbonate and ammonia. google.com This reaction initially produces an aqueous solution containing white, insoluble matters or precipitates. google.com Subsequently, additional ammonium bicarbonate and sometimes potassium carbonate are slowly added to the mixture, which is stirred for a period until a transparent liquid is obtained. google.com This method is advantageous due to its low cost and reduced environmental impact. google.com

The physicochemical properties of the this compound produced via controlled precipitation are highly dependent on the precise control of several key reaction parameters.

The pH and temperature of the reaction medium are critical factors that significantly influence the synthesis process and the final product. Precipitation is often initiated at a specific pH, for instance, a pH of 4, which can be maintained by the addition of ammonia. google.com In some procedures, the pH is maintained at a level such as 6 for several hours of stirring. google.com Higher pH levels have been found to favor the formation of carbonate species of zirconium over its hydroxide (B78521) counterparts. researchgate.net

Temperature control is equally crucial. The reaction between the zirconium oxychloride solution and the ammonium bicarbonate solution is typically carried out within a temperature range of 30°C to 60°C. google.com Specific examples in synthesis procedures often cite a temperature of 45°C. google.com Maintaining a consistent temperature helps to ensure uniform precipitation and reaction kinetics.

The concentrations of the zirconium precursor and the carbonate source play a significant role in the synthesis and stability of the final product. The molar ratio between zirconium oxychloride and ammonium bicarbonate is a key parameter to control. Ratios in some described methods range from 1:5 to 1:10. google.com For instance, a typical laboratory-scale synthesis might use a zirconium concentration of 1.0 mol/L. Careful management of these concentrations is necessary to achieve the desired product characteristics and to avoid the introduction of impurities.

Proper agitation through controlled stirring is essential for ensuring the homogeneous mixing of reactants, which promotes uniform precipitation. Stirring speeds cited in various studies are often in the range of 300 to 500 rpm.

To enhance the shelf-life and prevent gelation or precipitation upon storage, stabilizers are frequently added to the final this compound solution. google.com Tartaric acid and gluconic acid are commonly used for this purpose, typically added in an amount of 1-2% by weight of the final solution. google.com The addition of a stabilizer like tartrate can render the final product non-crystallizable, significantly improving its storage stability. google.com

Table 1: Typical Reaction Parameters for Controlled Precipitation of this compound

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Precursor | Zirconium Oxychloride | Source of zirconium |

| Reactants | Ammonium Bicarbonate, Ammonia | Carbonate and pH control |

| Temperature | 30°C - 60°C | Controls reaction kinetics |

| pH | 4 - 6 (initial) | Influences precipitation |

| Molar Ratio (ZrOCl₂:NH₄HCO₃) | 1:5 - 1:10 | Determines product formation |

| Stirring Speed | 300 - 500 rpm | Ensures homogeneous mixing |

| Stabilizers | Tartaric Acid, Gluconic Acid | Improves storage stability |

Influence of Reaction Parameters on Product Characteristics

Synthesis from Zirconium Basic Carbonate and Ammonium Carbonate Mixtures

An alternative and common method for preparing this compound involves the direct reaction of zirconium basic carbonate with an aqueous solution or slurry of ammonium carbonate. google.com This process is typically carried out at ambient temperatures, although heating can be employed to facilitate the reaction. google.com The zirconium basic carbonate is dissolved in a solution that can be composed of commercial ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia. google.com

The molar ratio of the reactants is a critical factor in this synthesis method. Historically, commercially available solutions were often prepared by dissolving zirconium basic carbonate in a solution containing 3 moles of ammonium carbonate per mole of the zirconium precursor. google.com However, to produce more concentrated and stable solutions, a lower molar ratio of carbonate to zirconium, not exceeding 2.05, is often utilized. Limiting the ammonium carbonate to a maximum of 1.5 moles per mole of zirconium basic carbonate can prevent the gradual separation of crystals from concentrated solutions. google.com The reaction temperature can be maintained at 55°C - 60°C to aid the dissolution process.

Table 2: Parameters for Synthesis from Zirconium Basic Carbonate

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Zirconium Precursor | Zirconium Basic Carbonate | Primary zirconium source |

| Carbonate Source | Ammonium Carbonate solution/slurry | Reactant for dissolution |

| Molar Ratio (Carbonate:Zr) | ≤ 2.05 (for stable solutions) | Critical for stability and concentration |

| Temperature | Ambient to 65°C | Aided by heating (e.g., 55°C - 60°C) |

Advanced Approaches in this compound Solution Preparation

The preparation of this compound (AZC) solutions for industrial applications requires sophisticated methods to ensure stability, concentration, and performance. Advanced approaches focus on preventing the premature gelation and polymerization of zirconium species, which can compromise the efficacy of the solution, particularly in its role as a crosslinking agent.

A primary challenge in the production and storage of AZC solutions is the tendency of zirconium (IV) ions to undergo oxolation, a process where the carbonate group is lost, leading to the formation of an insoluble polymer gel of zirconium oxide. google.com This instability is particularly pronounced in dilute solutions. google.com To counteract this, various chelating agents are employed to stabilize the zirconium complexes. These agents are typically alpha or beta hydroxycarboxylic acids or ethanolamines that form stable complexes with the zirconium ion, preventing it from polymerizing and precipitating out of the solution. google.comgoogle.comgoogleapis.com

A range of chelating agents has been systematically investigated to enhance the stability of AZC solutions. These include tartaric acid, gluconic acid, citric acid, lactic acid, glycolic acid, and ethanolamines such as monoethanolamine, diethanolamine, and triethanolamine. google.comgoogle.com

The addition of these agents, particularly tartaric and gluconic acid, has been shown to significantly improve the storage stability of AZC solutions, even at high concentrations. google.comjustia.com Commercial formulations often contain 1-2% tartaric acid by weight for this purpose. google.comsigmaaldrich.com Research has demonstrated that these chelating agents can be added after the initial reaction between zirconium basic carbonate and ammonium carbonate to stabilize the final product. google.com The selection of the chelating agent and its concentration is critical, as an excess can hinder the crosslinking reaction with water-soluble polymers. google.com

The following table summarizes the findings from investigations into various chelating agents for AZC stabilization, with particular attention to molar ratios that yield high performance.

| Chelating Agent | Recommended Molar Ratio (Chelating Agent:Zr) | Preferred Molar Ratio (Chelating Agent:Zr) | Notes |

| General (any listed) | 0.01 - 1.0 | - | A ratio below 0.01 is insufficient for stabilization, while a ratio above 1.0 can impede the desired crosslinking reaction. google.com |

| Gluconic Acid (or its salts) | 0.01 - 1.0 | 0.1 - 0.9 | Considered particularly preferable for achieving high crosslinking performance. google.com |

| Other Agents (Tartaric Acid, Citric Acid, Lactic Acid, Glycolic Acid, Ethanolamines) | 0.01 - 1.0 | 0.05 - 0.2 | Effective within this specific range for stabilization without hindering performance. google.com |

The molar ratio of the carbonic acid species (which can include carbonic acid, hydrogen carbonate ions, and carbonate ions) to zirconium is a critical parameter that dictates the structure of the zirconium complexes in solution and, consequently, their performance in specific applications. google.com The optimization of this ratio is essential for controlling the degree of polymerization and the crosslinking efficacy of the AZC solution. google.com

For applications requiring high crosslinking performance, a molar ratio of carbonic acid species to zirconium in the range of 3 to 9 is recommended, with a preferred range of 4 to 8. google.com In solutions with optimized concentrations of carbonate and ammonium ions, the dominant species can be a stable monomeric complex, [Zr(CO₃)₄]⁴⁻, where four carbonate ions are coordinated to the zirconium ion in a bidentate fashion. nih.gov This structure provides numerous reaction sites for crosslinking with water-soluble polymers. google.com

Conversely, for other applications, such as imparting thixotropic properties to polymer dispersions, a lower carbonate-to-zirconium molar ratio not exceeding 2.05 is effective. google.com This demonstrates that the ideal ratio is highly dependent on the intended function of the AZC solution.

The table below illustrates how the molar ratio is optimized for different performance characteristics.

| Molar Ratio (Carbonic Acid Species : Zirconium) | Intended Application/Effect | Resulting Zirconium Species |

| 3 - 9 | High crosslinking performance | Primarily monomer [Zr(CO₃)₄]⁴⁻ and dimer [Zr₂(OH)₂(CO₃)₆]⁶⁻ species, providing numerous reactive sites. google.com |

| ≤ 2.05 | Imparting thixotropic properties to aqueous dispersions | Polymeric zirconium carbonate complexes. google.com |

The effectiveness of AZC as a crosslinking agent is intrinsically linked to the degree of polymerization of the zirconium (IV) ions in the solution. google.com Basic zirconium carbonate, a common precursor, is a polymer of zirconium (IV) ions. The preparation of an effective AZC solution involves a depolymerization reaction. google.com However, if the polymerization is not properly controlled, the resulting solution may contain zirconium species with a high or varied degree of polymerization, which hinders their ability to function effectively as crosslinkers. google.com

The primary strategies for controlling this polymerization are the stabilization with chelating agents and the precise optimization of the molar ratio of carbonate to zirconium, as detailed in the preceding sections. google.com By maintaining a high molar ratio of carbonate species (3-9) and incorporating chelating agents, the formation of large, unreactive zirconium polymers is suppressed in favor of smaller, more reactive monomeric and dimeric species. google.com This controlled, low degree of polymerization ensures that a greater number of zirconium ions are available to participate in the desired crosslinking reactions with polymers like polyvinyl alcohol, starches, and various latexes. google.comconnectchemicals.com

For many industrial uses, particularly in the paper and surface coatings industries, the production of concentrated aqueous solutions of AZC is highly desirable. google.combhalla-zircon.com High-concentration solutions offer significant economic advantages, especially in reducing transportation and storage costs. google.com

The preferred concentration for these applications is typically between 18% and 22% by weight, expressed as zirconium dioxide (ZrO₂). google.com These solutions are clear, alkaline, and contain anionic hydroxylated zirconium polymers. bhalla-zircon.com

Achieving a stable, highly concentrated solution presents challenges. As the concentration increases, so does the risk of instability and gelation, especially at elevated temperatures. bhalla-zircon.com Therefore, the stabilization strategies discussed previously, such as the addition of 1-2% tartaric or gluconic acid, are crucial for ensuring the long-term stability of these concentrated products. google.com A stable concentrated solution should show no tendency to gel or form a solid precipitate during storage. google.com For example, a well-stabilized solution can remain stable for at least 10 hours at a temperature of 60°C. google.com

Fundamental Coordination Chemistry and Structural Dynamics

Characterization of Anionic Hydroxylated Zirconium Polymer Species

In aqueous solutions, ammonium (B1175870) zirconium carbonate does not exist as a simple salt but rather as complex polymeric species. connectchemicals.com These are described as anionic hydroxylated zirconium polymers. valuates.comgoogle.com The degree of polymerization of the zirconium (IV) ions dissolved in the solution can vary, which in turn influences the material's performance in applications like crosslinking. google.com The fundamental structure often involves zirconium atoms linked by hydroxyl bridges, with carbonate and ammonium ions playing crucial roles in charge balancing and stabilization of the polymer in the alkaline solution. connectchemicals.com

Formation and Stability of Zirconium Carbonate Chelate Complexes

The stability and reactivity of AZC solutions are governed by the formation of zirconium carbonate chelate complexes. In these structures, carbonate ions act as bidentate ligands, binding to the zirconium center through two oxygen atoms.

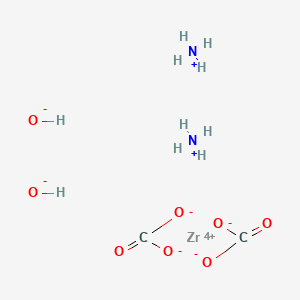

Detailed spectroscopic studies have provided insight into the specific coordination environment of the zirconium ion. One commonly cited structure is the bis(carbonato)dihydroxyzirconate(2-) anion, with the formula [Zr(CO₃)₂(OH)₂]²⁻, balanced by two ammonium cations (NH₄⁺). However, further research using extended X-ray absorption fine structure (EXAFS), Raman, and ¹³C NMR spectroscopy has revealed that under specific conditions, a monomeric complex, tetracarbonatozirconate(4-), or [Zr(CO₃)₄]⁴⁻, is the dominant species. researchgate.net In this complex, four carbonate ions coordinate bidentately to the central zirconium ion. researchgate.net The formation of this specific monomer is dependent on the precise concentrations of carbonate and ammonium in the solution. researchgate.net

Table 1: Structural Characteristics of Zirconium Species in AZC Solutions

| Parameter | Value / Description | Source(s) |

| Dominant Monomeric Species | [Zr(CO₃)₄]⁴⁻ | researchgate.net |

| Ligand Coordination | Four carbonate ions coordinate bidentately to the Zr ion. | researchgate.net |

| Common Polymeric Formula | (NH₄)₂[Zr(CO₃)₂(OH)₂] | |

| Zr-O Coordination Distance | Varies with carbonate concentration and pH. | researchgate.net |

The stability of the zirconium carbonate complex is subject to ligand exchange mechanisms, which are crucial for its crosslinking action. Competing ligands, such as carboxylic acids (e.g., gluconic acid), can vie for the zirconium coordination sites, displacing the carbonate ligands. This exchange destabilizes the complex and can lead to precipitation if the carbonate-to-zirconium ratio in the solution is reduced sufficiently. The mechanism of phosphate (B84403) adsorption on zirconium-based materials has also been identified as occurring through ligand exchange, where phosphate anions in solution replace hydroxyl groups on the zirconium surface to form inner-sphere complexes. researchgate.netnih.gov This process is a form of chemisorption. researchgate.net Generally, ligand exchange is a fundamental reaction pathway for many metal complexes in solution, where one ligand is substituted for another, often driven by the formation of more stable products. researching.cn

Dynamics of Zirconium Polymeric Species in Aqueous Environments

The structure and reactivity of zirconium species in AZC solutions are highly dynamic and sensitive to the chemical environment.

The speciation and degree of polymerization of zirconium in these solutions are significantly affected by both the zirconium concentration and the hydrogen ion concentration (pH). google.comresearchgate.net Research has shown that the molar ratio of carbonate to zirconium is a critical factor; for instance, a molar ratio of 3 to 9 is specified for certain high-performance crosslinking applications. google.com Adjusting this ratio alters the degree of polymerization of the zirconium (IV) ions. google.com Similarly, the Zr-O coordination distances within the complexes have been observed to change as a function of pH, indicating structural rearrangements in response to varying acidity or alkalinity. researchgate.net

Table 2: Influence of Chemical Concentrations on Zirconium Speciation

| Influencing Factor | Effect | Source(s) |

| Carbonate/Zirconium Molar Ratio | Affects the degree of polymerization of Zr(IV) ions. A ratio of 3-9 is noted for high crosslinking performance. | google.com |

| pH (Hydrogen Ion Concentration) | Alters the Zr-O coordination distances, indicating structural changes in the zirconium complexes. | researchgate.net |

| Competing Ligands (e.g., Carboxylic Acids) | Can displace carbonate ligands, destabilizing the complex and potentially causing precipitation. | |

| Co-existing Anions (e.g., HCO₃⁻, F⁻) | Can repress desired reactions or interactions. | nih.gov |

The nature and concentration of other anions present in the solution can have a drastic influence on the behavior of complex systems. researchgate.net In the context of zirconium-based materials, the presence of various co-existing ions can either inhibit or have no significant effect on surface interactions like adsorption. For example, in studies of phosphate adsorption on zirconium-modified materials, ions such as HCO₃⁻ and F⁻ were found to repress the adsorption process, while SO₄²⁻, NO₃⁻, and Cl⁻ did not have a significant impact. nih.gov This suggests that certain anions can compete more effectively for active sites on the zirconium species, interfering with intended ligand exchange or adsorption mechanisms. nih.gov The influence of the anion is a critical consideration in predicting the performance and stability of AZC in complex chemical environments. researchgate.netncl.ac.uk

Impact of Solution History and Ageing on Polymerization

The chemical nature and performance of ammonium zirconium carbonate (AZC) in aqueous solutions are profoundly dependent on the solution's history and age. wmich.edu AZC is typically an alkaline aqueous solution composed of anionic hydroxylated zirconium polymers. connectchemicals.comamericanelements.com The specific zirconium species present in the solution is dictated by several interdependent factors, including zirconium concentration, the concentration and nature of other anions, temperature, and the precise history and age of the solution. wmich.edu

The structure of these zirconium species is a critical factor in the material's applied performance, such as its efficacy as a cross-linking agent. nii.ac.jp The initial preparation, which involves reacting zirconium basic carbonate with an ammonium carbonate solution, sets the stage for the types of polymeric structures that will form. Over time, the solution undergoes an ageing process. This can involve the evaporation of water and ammonia (B1221849), leading to an increase in the solution's viscosity. researchgate.net This change in concentration and pH can alter the equilibrium between different zirconium species.

For instance, studies have shown that the degree of polymerization is sensitive to the molar ratio of carbonate to zirconium. google.com The pH of the solution also plays a crucial role; it has been observed that a higher pH favors the formation of carbonate species of zirconium over its hydroxide (B78521) counterparts. researchgate.net The ageing process, therefore, directly influences the size and complexity of the polymeric zirconium structures, which in turn determines the material's reactivity and functional properties. wmich.edunii.ac.jp

Spectroscopic Analysis of Zirconium Coordination Changes

Spectroscopic methods are indispensable for probing the coordination environment of the zirconium ion in this compound solutions and for monitoring structural changes. Techniques such as Raman spectroscopy and UV-Vis spectrophotometry allow for the direct analysis of ligand coordination and the nature of the zirconium species in solution. nii.ac.jp

Raman Spectroscopy for Carbonate Vibrational Modes

Raman spectroscopy is a powerful, non-destructive technique used to investigate the vibrational modes of molecules, providing detailed information about chemical bonding and molecular structure. In the context of this compound, it is particularly effective for analyzing the coordination of carbonate ligands to the zirconium center. rsc.orgresearchgate.net

The carbonate ion (CO₃²⁻) has distinct vibrational modes that are sensitive to its chemical environment. When carbonate acts as a ligand, its vibrational frequencies can shift, indicating changes in coordination. The primary Raman active modes for the carbonate ion include a symmetric stretching mode (ν₁), an asymmetric stretching mode (ν₃), and a bending mode (ν₄). mdpi.com Studies on AZC solutions reveal characteristic bands associated with these modes. For example, a band observed around 700 cm⁻¹ is attributed to carbonate vibrational modes.

Research has shown that in solutions with specific concentrations of carbonate and ammonium ions, the dominant species can be a monomeric complex, [Zr(CO₃)₄]⁴⁻, where four carbonate ions are coordinated to the zirconium ion in a bidentate fashion. rsc.orgresearchgate.net The Raman spectra of such solutions are distinct. When other competing ligands, such as carboxylic acids, are introduced into the solution, they can displace the carbonate ligands. This ligand exchange is observable in the Raman spectrum as a decrease in the intensity of the peaks associated with the coordinated carbonate ions. researchgate.netresearchgate.net This technique is therefore crucial for studying the stability of the zirconium-carbonate complex and its reactions in solution.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in AZC Analysis |

| C-O Symmetric Stretch (ν₁) | ~1080 | Indicates the presence of carbonate ions. |

| C-O Asymmetric Stretch (ν₃) | ~1400-1450 | Changes in this mode can reflect alterations in the symmetry of the carbonate ligand upon coordination. mdpi.com |

| COO Bending Mode (ν₄) | ~700-750 | This band is sensitive to the coordination environment and is used to track the displacement of carbonate ligands. mdpi.com |

| Zr-O Stretch | Varies | Provides direct information about the bond between zirconium and the oxygen atoms of the carbonate or hydroxyl ligands. |

This table is interactive. Data is synthesized from research findings. mdpi.com

UV-Vis Spectrophotometry for Zirconium Coordination

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions and, by extension, the coordination environment of metal ions. For this compound, this technique is used to monitor changes in the coordination sphere of the zirconium(IV) ion.

Studies have shown that aqueous solutions of Zr(IV) complexes exhibit well-defined absorbance bands in the ultraviolet region, typically between 200 and 300 nm. nih.gov Changes in the position and intensity of these absorption bands can be correlated with changes in the number and type of ligands coordinated to the zirconium center. For example, UV absorption in the 220–250 nm range is used to track alterations in zirconium coordination.

When a ligand exchange reaction occurs, such as the substitution of carbonate ligands by carboxylic acids like gluconic acid, the UV spectrum changes. researchgate.net The high association ability of certain ligands for zirconium can be quantified by analyzing these spectral changes as a function of ligand concentration. researchgate.net This makes UV-Vis spectrophotometry a valuable tool for investigating the stability and reactivity of zirconium complexes in solution and for studying the thermodynamics of ligand substitution reactions. nih.gov

| Wavelength Range (nm) | Associated Transition/Species | Application in AZC Analysis |

| 200 - 300 | Ligand-to-Metal Charge Transfer (LMCT) in Zr(IV) complexes | Monitoring changes in the overall coordination environment of the zirconium ion. nih.gov |

| 220 - 250 | Specific Zr-O coordination environment | Tracking ligand exchange reactions, such as the displacement of carbonate by other ligands. |

This table is interactive. Data is based on reported spectroscopic studies. nih.gov

Reaction Mechanisms and Crosslinking Kinetics

Mechanism of Zirconium Cation Generation During Drying Processes

In its aqueous solution form, AZC exists as a stabilized alkaline solution containing anionic, hydroxylated zirconium polymers. connectchemicals.combhalla-zircon.com The carbonate and ammonium (B1175870) ions act as ligands, stabilizing the zirconium complex in the solution. google.com The crosslinking functionality of AZC is activated upon the removal of these stabilizing components during drying. connectchemicals.com

The drying process is the critical trigger for the activation of ammonium zirconium carbonate. As water evaporates from the system, the equilibrium of the zirconium complex is disturbed. connectchemicals.com This shift is accompanied by the decomposition of the carbonate and ammonium components, leading to the release of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) gases. ncsu.edubhalla-zircon.com The loss of these volatile components is an irreversible step under normal conditions and is essential for driving the crosslinking reaction to completion. connectchemicals.com This decomposition process is not strictly dependent on high temperatures, allowing for effective crosslinking even at ambient drying conditions. connectchemicals.com

The key steps in the activation during drying can be summarized as follows:

| Step | Process | Volatile Byproducts | Result |

| 1 | Evaporation of Water | H₂O | Concentration of reactants |

| 2 | Decomposition of Complex | NH₃, CO₂ | Destabilization of the zirconium complex |

| 3 | Formation of Active Species | - | Generation of reactive zirconium cations |

This table summarizes the sequential events during the drying process that lead to the activation of AZC.

The release of ammonia and carbon dioxide from the zirconium complex results in the formation of highly reactive cationic zirconium sites. connectchemicals.com These sites are essentially coordinatively unsaturated zirconium species that actively seek to bond with electron-donating groups available in their vicinity. google.com The initial anionic hydroxylated zirconium polymers are thus converted into reactive species capable of forming strong bonds with organic polymers. connectchemicals.combhalla-zircon.com This transformation is the fundamental principle behind AZC's function as a crosslinker.

Interactions with Organic Polymer Functional Groups

Once the active zirconium cations are generated, they readily interact with various functional groups present on organic polymer binders. The most common interaction sites are oxygen-containing functionalities, such as carboxyl and hydroxyl groups. connectchemicals.comgoogle.com

Active zirconium species exhibit a strong affinity for carboxylate groups (-COO⁻) present in many synthetic binders like carboxylated styrene-butadiene rubber (SBR) or styrene-acrylate. bhalla-zircon.com The interaction leads to a displacement reaction where the carboxyl groups form strong, irreversible covalent bonds with the zirconium center. connectchemicals.commdpi.com This reaction can be described as a ligand exchange, where the carboxyl group displaces residual carbonate or hydroxyl ligands on the zirconium ion, forming stable Zr-O-C coordination bonds. researchgate.net This robust bonding is a primary contributor to the enhanced water and chemical resistance of the final crosslinked polymer network. google.com

In the case of polymers rich in hydroxyl (-OH) groups, such as starch, cellulose (B213188), and polyvinyl alcohol, the interaction with AZC is primarily through hydrogen bonding. ncsu.eduresearchgate.net Initially, in the aqueous solution, ammonium ions from AZC can form hydrogen bonds with the polymer's hydroxyl groups. ncsu.edubhalla-zircon.com As the system dries and the active zirconium sites are formed, new, stronger hydrogen bonds are established between the hydroxyl groups of the polymer and the zirconium species. ncsu.edubhalla-zircon.com While these hydrogen bonds are considered weaker than the covalent bonds formed with carboxyl groups, they are numerous and contribute significantly to the cohesion and integrity of the crosslinked network. mdpi.com

A comparative summary of the interactions is presented below:

| Functional Group | Polymer Examples | Primary Bond Type | Relative Strength |

| Carboxyl (-COOH) | Carboxylated SBR, Styrene-Acrylate | Covalent (Coordination) | Strong |

| Hydroxyl (-OH) | Starch, Cellulose, Polyvinyl Alcohol | Hydrogen Bond | Weaker than covalent |

This table compares the nature and relative strength of bonds formed between active zirconium sites and different polymer functional groups.

Comparative Analysis of Crosslinking Agents

This compound (AZC) serves as a highly effective crosslinking agent in various industrial applications, particularly where enhanced water resistance and mechanical strength are required. Its performance and reaction mechanisms are distinct when compared to other crosslinking systems, such as other zirconium-based agents and traditional resin systems.

While both this compound (AZC) and Potassium Zirconium Carbonate (KZC) are effective zirconium-based crosslinkers, their primary mechanistic difference lies in the role of ammonia. mdpi.comwmich.edu The crosslinking mechanism for AZC is driven by the evaporation of water, which causes the decomposition of the complex and the subsequent loss of ammonia and carbon dioxide. wmich.edubhalla-zircon.com This process generates reactive zirconium cations that form irreversible covalent bonds with functional groups like carboxyl and hydroxyl groups on polymer chains. connectchemicals.comgoogle.com

The volatilization of ammonia is a critical step for the AZC curing process. wmich.edu However, this release of ammonia can be a drawback in certain formulations. For example, the ammonia in AZC can react with clay dispersions, leading to an undesirable increase in viscosity during storage. mdpi.comwmich.eduresearchgate.net

In contrast, Potassium Zirconium Carbonate (KZC) provides a similar crosslinking function without the involvement of ammonia evaporation. mdpi.comresearchgate.net This makes KZC more stable in formulations, less prone to causing viscosity drift during storage, and operable over a broader pH range (typically 3 to 8). mdpi.com The absence of ammonia release makes KZC a more versatile and easier-to-handle alternative in many coating applications. mdpi.comwmich.edu

Table 1: Comparison of AZC and KZC Crosslinking Mechanisms

| Feature | This compound (AZC) | Potassium Zirconium Carbonate (KZC) |

| Primary Mechanism | Driven by evaporation of water, leading to decomposition. bhalla-zircon.comconnectchemicals.com | Crosslinks without the need for ammonia release. mdpi.com |

| Key Volatile Component | Ammonia (NH₃) and Carbon Dioxide (CO₂) are released during drying. wmich.edu | Does not involve the evaporation of ammonia. mdpi.comresearchgate.net |

| pH Range | Alkaline, typically pH 9-10. bhalla-zircon.com | Broader operational pH range (3 to 8). mdpi.com |

| Storage Stability | Can cause viscosity increases in some formulations due to ammonia. mdpi.comwmich.edu | More stable, does not cause viscosity increases related to ammonia. mdpi.comwmich.edu |

Historically, formaldehyde-based resins like urea-formaldehyde (UF) and melamine-formaldehyde (MF), along with glyoxal-based resins, have been the standard crosslinkers, especially for natural binders such as starches and proteins. mdpi.comwmich.edu These resins react effectively with the hydroxyl groups present in these natural polymers. mdpi.comwmich.edu However, their use has declined significantly due to health and environmental concerns over formaldehyde (B43269) emissions. mdpi.com

This compound has emerged as a highly effective, formaldehyde-free alternative. connectchemicals.com AZC's efficacy extends to a broader range of binders, including synthetic latexes (e.g., carboxylated SBR or styrene-acrylate) which have fewer hydroxyl sites where traditional resins are less effective. wmich.edubhalla-zircon.com The zirconium species in AZC react strongly with oxygen-containing functional groups, including the carboxylate groups common in synthetic binders. wmich.edugoogle.com

The crosslinking reaction with AZC is not dependent on high temperatures for curing and proceeds rapidly as water is removed during the drying process. connectchemicals.com This creates a durable, water-resistant network that improves properties like wet rub and wet pick resistance in paper coatings. mdpi.com In contrast, formaldehyde-based resins often require acid-catalyzed condensation reactions sensitive to temperature and pH. mdpi.com While glyoxal (B1671930) can also crosslink polysaccharides, AZC has been shown to effectively produce continuous films from materials like galactoglucomannans without the need for plasticizers, while also improving mechanical and oxygen barrier properties. researchgate.net

Self-Crosslinking and Co-Crosslinking Kinetics in Aqueous Systems

This compound exhibits complex kinetic behavior in aqueous solutions, capable of both reacting with itself (self-crosslinking) and with other polymers (co-crosslinking) to form robust gel networks.

AZC is widely used to crosslink starch in applications such as paper coatings and adhesives. ncsu.edu The mechanism involves the interaction between AZC and the hydroxyl groups of the starch molecules. ncsu.edu Initially, in the aqueous solution, ammonium ions in AZC can form hydrogen bonds with starch. ncsu.edu As the system is dried, the volatilization of ammonia and carbon dioxide drives the formation of new, more stable hydrogen bonds and coordinate bonds between the reactive zirconium sites and the starch polymer chains, resulting in a crosslinked network. ncsu.edu

Kinetic studies have provided quantitative insights into this process. Rheological measurements have been used to investigate both AZC self-crosslinking and AZC-starch co-crosslinking. Research has determined the activation energies for these reactions, offering a measure of the energy barrier that must be overcome for the reaction to occur. researchgate.net

Table 2: Activation Energies for AZC Crosslinking Reactions

| Reaction Type | Activation Energy (kJ/mol) | Source |

| AZC Self-Crosslinking | 145–151 | researchgate.net |

| AZC-Starch Co-Crosslinking | 139 | researchgate.net |

These studies indicate that the gelation kinetics are strongly dependent on the concentration of AZC but less so on the concentration of starch, highlighting the competition between the self-crosslinking and co-crosslinking reactions. researchgate.net

AZC has proven to be an effective crosslinker for composite films made from poly(vinyl alcohol) (PVA) and xylan (B1165943), which are both biodegradable polymers. researchgate.netresearchgate.net The addition of AZC to PVA/xylan blends significantly enhances the material's properties by forming a crosslinked network involving the hydroxyl groups of both polymers. researchgate.netresearchgate.net

The crosslinking mechanism improves the water resistance of the composite films. researchgate.net Studies have shown that as the amount of AZC is increased, the solubility of the films in water decreases. researchgate.net Furthermore, the mechanical properties are substantially improved. The addition of AZC can dramatically increase the elongation at break (EAB), making the films more flexible and less brittle, while maintaining good tensile strength (TS). researchgate.net

Research on PVA/xylan composite films has demonstrated a clear relationship between the concentration of AZC and the resulting film properties. researchgate.net

Table 3: Effect of AZC Concentration on Mechanical Properties of PVA/Xylan Composite Films

| AZC Amount (%) | Tensile Strength (TS) (MPa) | Elongation at Break (EAB) (%) | Solubility (S) (%) |

| 0 | - | 18.5 | 11.64 |

| 15 | 22.10 | 218.0 | 8.64 |

Data extracted from a study on PVA/xylan composite films. researchgate.net

A significant area of research involves the use of AZC to mediate synergistic crosslinking between different green nanomaterials, such as starch nanoparticles and nanocelluloses. acs.org This approach has led to the development of all-green reinforcing nanocomposites with markedly improved mechanical properties. acs.org

In these systems, AZC acts as a crosslinker that reacts with the hydroxyl groups on both the starch and the cellulose nanocrystals. acs.org This creates a robust, interconnected network. The use of specific types of nanocellulose, such as anionic hairy cellulose nanocrystals, can also help maintain low solution viscosity, which is beneficial for industrial processing. acs.org The synergistic action of these components can improve the mechanical properties of materials like paper by an order of magnitude, even at very low nanoparticle concentrations (≤1.5 wt %). acs.org This demonstrates a powerful strategy for creating high-performance, renewable, and biodegradable materials. acs.org Further research has shown that AZC can crosslink cellulose nanocrystals to form a "brick-and-mortar-like" ultrasoft nanocomposite metallogel. rsc.org

Thermal Decomposition Pathways and Byproduct Evolution of this compound

The thermal degradation of this compound (AZC) is a critical aspect of its application in various industrial processes, particularly in the formation of zirconium dioxide coatings and other zirconium-based materials. The decomposition process involves a series of mass loss events corresponding to the evolution of volatile byproducts. Understanding these pathways is essential for controlling the final properties of the material. Advanced analytical techniques such as thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS) are employed to elucidate the mechanisms of thermal decomposition and identify the evolved gaseous species.

Thermogravimetric Analysis for Mass Loss Stages

Thermogravimetric analysis is a fundamental technique used to quantify the mass changes of a material as a function of temperature. For this compound, the TGA curve reveals distinct stages of decomposition.

Initial studies on monoliths formed from aged this compound solutions have provided insight into its thermal behavior. A significant weight loss of approximately 25% is observed at temperatures up to 200°C. researchgate.net This initial mass loss is primarily attributed to the release of loosely bound ammonia and water molecules. researchgate.net

As the temperature is increased into the range of 200°C to 550°C, a further loss of mass occurs. researchgate.net This stage is associated with the decomposition of the carbonate and hydroxyl groups within the complex structure. Finally, at higher temperatures, typically between 650°C and 700°C, the complete decomposition of the remaining carbonate species takes place, leading to the formation of zirconium dioxide. researchgate.net An exothermic peak observed around 620°C is associated with the crystallization of the resulting zirconium dioxide into its monoclinic phase. researchgate.net

While precise data from a dedicated TGA study on pure, isolated this compound is not extensively detailed in publicly available literature, the following table summarizes the expected mass loss stages based on the analysis of related materials and general chemical principles.

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Mass Loss Event |

|---|---|---|

| I | Room Temperature - 200°C | Evolution of adsorbed water and free ammonia. |

| II | 200°C - 550°C | Decomposition of hydroxyl and some carbonate groups, releasing water and carbon dioxide. |

| III | 550°C - 700°C | Final decomposition of carbonate ligands to form zirconium dioxide, releasing carbon dioxide. |

Identification of Gaseous Byproducts via FTIR and Mass Spectrometry

The gaseous byproducts evolved during the thermal decomposition of this compound primarily consist of ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). The evolution of these gases is consistent with the decomposition of the ammonium, carbonate, and hydroxyl components of the compound.

Upon heating, the evaporation and decomposition of AZC lead to the loss of ammonia and carbon dioxide. bhalla-zircon.com This is a key feature of its reactivity, particularly in applications such as a crosslinking agent in coatings, where the release of these volatile components facilitates the formation of a stable zirconium-based network.

Coupled techniques such as TGA-FTIR and TGA-MS are powerful tools for the real-time analysis of evolved gases. While specific studies detailing the complete TGA-FTIR or TGA-MS analysis of this compound are not readily found in the surveyed literature, the expected gaseous byproducts at each decomposition stage can be inferred.

The following table outlines the anticipated gaseous byproducts at different stages of thermal decomposition, which would be identifiable by their characteristic infrared absorption bands or mass-to-charge ratios in mass spectrometry.

| Decomposition Stage | Approximate Temperature Range (°C) | Primary Gaseous Byproducts | Anticipated Analytical Signature |

|---|---|---|---|

| I | Room Temperature - 200°C | Ammonia (NH₃), Water (H₂O) | FTIR: Characteristic N-H and O-H stretching bands. MS: m/z peaks corresponding to NH₃ and H₂O. |

| II | 200°C - 550°C | Water (H₂O), Carbon Dioxide (CO₂) | FTIR: Appearance of strong CO₂ absorption bands. MS: Detection of m/z peaks for H₂O and CO₂. |

| III | 550°C - 700°C | Carbon Dioxide (CO₂) | FTIR: Continued evolution of CO₂. MS: Prominent m/z peak for CO₂. |

Further research employing these coupled analytical techniques would provide a more detailed and quantitative understanding of the byproduct evolution during the thermal decomposition of this compound, which is crucial for optimizing its use in various high-temperature applications.

Advanced Materials Applications and Performance Studies

Insolubilization and Reinforcement in Paper and Paperboard Technology

Ammonium (B1175870) zirconium carbonate serves as a crucial additive in paper and paperboard coatings, where it functions primarily as a binder insolubilizer. This action strengthens the coating's structure, leading to improved performance characteristics essential for high-quality printing and packaging materials.

Binder Insolubilization Mechanisms in Pigment Coatings

The primary role of ammonium zirconium carbonate in pigment coatings is to crosslink the binder molecules, rendering them insoluble in water. AZC is effective with a wide range of commonly used binders that possess carboxyl or hydroxyl groups, such as starch, proteins, and various synthetic latexes like carboxylated styrene-butadiene rubber (SBR) and styrene-acrylics. bhalla-zircon.comdixonchew.co.uk

The insolubilization mechanism is a multi-step process. Initially, in the wet coating formulation, there are weak interactions between the anionic hydroxylated zirconium polymers in the AZC solution and the oxygen-containing groups (carboxyl and hydroxyl) on the binder molecules. connectchemicals.com The crosslinking reaction is driven to completion during the drying process. As water, ammonia (B1221849), and carbon dioxide are evaporated, reactive cationic zirconium species are generated. connectchemicals.com These species then form strong, irreversible covalent bonds with the functional groups of the binder polymers. connectchemicals.com

In the case of starch, which is rich in hydroxyl (-OH) groups, the ammonium ions in the AZC solution initially form hydrogen bonds with the starch molecules. ncsu.edu Upon drying, the release of ammonia and carbon dioxide facilitates the formation of new, more stable hydrogen bonds between the reactive sites of the zirconium complex and the hydroxyl groups of the starch. bhalla-zircon.comncsu.edu This crosslinking network effectively locks the binder in place, preventing it from re-dissolving upon exposure to moisture. A key advantage of this mechanism is that it does not require elevated temperatures or extended curing times, allowing for rapid on-machine curing. connectchemicals.com

Enhancement of Mechanical Properties of Coated Paper

The effective insolubilization of the binder matrix by this compound directly translates to a significant improvement in the mechanical properties of the coated paper. These enhancements are critical for the paper's performance during printing and subsequent use.

One of the most significant benefits of using AZC is the enhancement of wet rub and wet pick resistance. Wet rub resistance refers to the coating's ability to withstand frictional forces when wet, while wet pick resistance is its ability to resist being pulled away from the paper surface by a tacky ink in the presence of moisture. mdpi.com By creating a robust, water-resistant crosslinked network, AZC prevents the binder from softening and the coating from disintegrating upon exposure to water or fountain solutions used in offset printing. bhalla-zircon.com Studies have shown that zirconium-based crosslinkers, including AZC, effectively enhance the wet rub resistance of the coating layer. mdpi.com The degree of improvement is often correlated with the concentration of the crosslinker.

While specific data for AZC is proprietary to manufacturers, comparative studies with other crosslinkers highlight the effectiveness of zirconium-based systems. For instance, a study comparing different crosslinkers showed that a zirconium-based crosslinker provided a significant increase in wet rub resistance.

Table 1: Illustrative Wet Rub Resistance of Coated Paper with Different Crosslinkers

| Crosslinker Type | Concentration (parts) | Wet Rub Resistance (Arbitrary Units) |

| None | 0 | 35 |

| Crosslinker A | 0.5 | 60 |

| Crosslinker B | 0.5 | 65 |

| Zirconium-based | 0.5 | 75 |

| Zirconium-based | 0.9 | 85 |

This table is illustrative, based on trends reported in literature comparing different crosslinker types. Actual values can vary based on coating formulation and test conditions.

Dry pick resistance is the ability of the coated surface to withstand the pulling force of tacky printing inks without having particles of the coating lift off. This compound contributes to improved dry pick resistance by strengthening the cohesive bonds within the coating layer and the adhesive bond between the coating and the paper substrate. This reinforcement minimizes the risk of picking, which can lead to print defects and press contamination. Research comparing ammonium zirconium chelates to AZC has indicated that while both are effective, the chelate forms can sometimes provide superior dry pick resistance. google.com

The crosslinking action of AZC can also contribute to an increase in the tensile strength and modulus of the coated paper. By creating a more integrated and rigid coating structure, the stress is more effectively distributed, leading to improved strength. A study on the use of a crosslinking cassava starch adhesive with AZC in a coating formulation reported a significant improvement in the surface strength of the coated paper. ncsu.edu Furthermore, research on composite films made from polyvinyl alcohol (PVA) and xylan (B1165943) demonstrated that the addition of AZC had a positive impact on the mechanical properties, including tensile strength. researchgate.net While this study was not on paper coatings directly, it indicates the potential of AZC to enhance the strength of polymer-based systems. Another study on hemicellulose crosslinked with AZC to form water-resistant gels also highlighted a significant enhancement in adhesive strength. mdpi.com

Table 2: Effect of AZC Concentration on the Tensile Strength of PVA/Xylan Composite Films

| Sample | AZC Amount (%) | Tensile Strength (MPa) |

| PVA-xylan | 0 | 18.5 |

| PVA-xylan-5% AZC | 5 | 22.1 |

| PVA-xylan-10% AZC | 10 | 23.8 |

| PVA-xylan-15% AZC | 15 | 22.1 |

Source: Adapted from a study on PVA/xylan composite films, illustrating the strengthening effect of AZC. researchgate.net

Rheological Behavior of Coating Colors and Viscosity Stability

The introduction of this compound into a coating formulation can have a notable effect on its rheological properties, which are crucial for the coating process. The rheology of a coating color influences its flow behavior, application, and the final quality of the coated surface.

The addition of a zirconium-based crosslinker to a coating color has been shown to have a strong impact on its viscosity. One study demonstrated that a 3% addition of a zirconium-based crosslinker resulted in a significant increase in the Brookfield viscosity of the coating color, from 675 mPas to 1700 mPas. This thickening effect is attributed to the interactions between the crosslinker and the other components of the coating formulation.

A key consideration when using AZC is its potential impact on viscosity stability over time. The ammonia present in the AZC solution can be released, which may lead to an increase in the pH of the coating color. This shift in pH can, in some cases, cause an undesirable increase in viscosity during storage. mdpi.com This instability can be a concern for paper manufacturers, as consistent rheology is essential for smooth and efficient coating operations. In contrast, potassium zirconium carbonate (KZC), a related crosslinker, is often considered to offer greater viscosity stability due to the absence of ammonia in its formulation. mdpi.com

Table 3: Illustrative Viscosity Stability of Coating Colors with Different Zirconium Crosslinkers

| Crosslinker Type | Initial Viscosity (mPas) | Viscosity after 24h (mPas) |

| AZC | 1200 | 1500 |

| KZC | 1150 | 1180 |

This table provides an illustrative comparison based on literature suggesting the higher stability of KZC formulations.

The rheological behavior of coating colors is typically non-Newtonian, exhibiting shear-thinning properties where the viscosity decreases as the shear rate increases. chalcogen.ro The addition of crosslinkers like AZC can modify this behavior, and it is essential to carefully manage the formulation to achieve the desired viscosity profile for the specific coating application method, such as blade coating or roll coating.

Impact on Printability and Surface Characteristics

In the realm of paper and paperboard coatings, this compound plays a crucial role in enhancing printability and modifying surface properties. These improvements are largely attributed to its function as an effective binder insolubilizer. connectchemicals.comluxfermeltechnologies.com When incorporated into coating formulations, AZC interacts with binders such as starch, latex, and proteins. luxfermeltechnologies.comdixonchew.co.uk During the drying process, the removal of water and carbon dioxide drives the generation of reactive zirconium cations, which then form covalent bonds with the binder molecules. connectchemicals.com This reaction is rapid and does not necessitate elevated temperatures or extended curing times. connectchemicals.comzizerpolymers.com

The use of this compound in paper coatings has been shown to improve printability by reducing the coating angle and ensuring a uniform distribution of binders. connectchemicals.comzizerpolymers.com A lower coating angle indicates better wettability of the surface by printing inks, leading to sharper and more consistent print quality. The crosslinking action of AZC locks the binder molecules in place, preventing their migration and ensuring they are evenly distributed throughout the coating layer. luxfermeltechnologies.com This uniformity is critical for avoiding issues like print mottle. luxfermeltechnologies.com

The impact of AZC on binder distribution and its subsequent effect on print quality are a result of the formation of a robust, crosslinked binder matrix. This matrix immobilizes the pigment particles and creates a more even and receptive surface for printing.

A significant advantage of using this compound is that while it renders the coating water-resistant, the surface remains hydrophilic and maintains an "open" or unblocked microporous structure. connectchemicals.com This is in contrast to some other crosslinkers that can create a sealed, non-porous film. The open structure is beneficial for ink absorption and setting, further contributing to enhanced printability. connectchemicals.comluxfermeltechnologies.com This characteristic allows for rapid ink drying and reduces the potential for smudging, which is particularly important in high-speed printing processes.

Water Retention and Sensitivity Reduction in Coated Systems

This compound is instrumental in reducing the water sensitivity of coated paper and paperboard. wmich.edu This is a primary function of an insolubilizer, which is to decrease the water solubility of the pigment binders in the coating. wmich.edu The crosslinking reaction initiated by AZC is irreversible under normal conditions, leading to a durable, water-resistant coating. connectchemicals.com This property is essential for products that may be exposed to moisture, such as labels, posters, and packaging materials. wmich.edu

Studies have compared the efficacy of AZC with other zirconium-based crosslinkers like potassium zirconium carbonate (KZC). While both are effective at insolubilizing coatings, they have different operational characteristics. mdpi.com Research has shown that increasing the concentration of zirconium-based crosslinkers generally leads to enhanced wet rub resistance, indicating a more robust and water-resistant coating layer. mdpi.com

| Crosslinker Type | Concentration (parts) | Wet Rub Resistance | Wet Pick Resistance |

| KZC7 | 0.5 | Good | Poor |

| KZC10 | 0.5 | Comparable to PBC | Poor |

| KZC20 | 0.5 | Comparable to PBC | Poor |

| All Crosslinkers | 0.9 | Enhanced | Improved (KZC series) |

Table based on findings from a study on zirconium-based crosslinkers, where KZC is potassium zirconium carbonate and PBC is a polyamine-based crosslinker. mdpi.com

In addition to reducing water sensitivity, zirconium-based crosslinkers can also influence the water retention of coating colors. Higher zirconium content has been shown to lead to slight improvements in water retention. mdpi.com

Deposit Control in Papermaking Wet-End Processes

In the wet-end of the papermaking process, this compound is utilized for deposit control, particularly for preventing the deposition of pitch. connectchemicals.comluxfermeltechnologies.comgoogle.com Pitch, a resinous substance from wood pulp, can accumulate on machinery, leading to operational issues and defects in the final paper product. google.com The addition of a water-soluble zirconium (IV) compound like AZC to the aqueous system of the pulping or papermaking process has been shown to be effective in preventing pitch from depositing on machinery and in the final paper. google.com For instance, the introduction of an AZC solution into a pulp washer has successfully eliminated pitch deposits on the decker take-off board. google.com

Polymer Film and Composite Material Modification

The crosslinking capabilities of this compound extend beyond paper applications to the modification of polymer films and composite materials. It is particularly effective with polymers containing hydroxyl and carboxyl groups, such as polysaccharides and various synthetic polymers. researchgate.netgoogle.com

Research has demonstrated that AZC can be used to create strong and stiff films from spruce galactoglucomannans (GGMs), a byproduct of the forestry industry. researchgate.net The crosslinking with AZC enhances film formation and reduces the material's sensitivity to moisture. researchgate.net These AZC-crosslinked GGM films have shown significant tensile strength and Young's modulus, retaining their stiffness at higher relative humidity compared to uncrosslinked films. researchgate.net

Similarly, AZC has been used to improve the properties of composite films made from poly(vinyl alcohol) (PVA) and xylan. The addition of AZC was found to have a positive impact on the water resistance and mechanical properties of these films, notably increasing the elongation at break. researchgate.net

| AZC Amount (%) | Elongation at Break (EAB) (%) | Solubility (S) (%) | Tensile Strength (MPa) |

| 0 | 18.5 | 11.64 | - |

| 15 | 218.0 | 8.64 | 22.10 |

Data from a study on the influence of AZC on Poly(vinyl alcohol)/Xylan composite films. researchgate.net

Furthermore, AZC has been employed in the creation of ultrathin conversion coatings for stainless steel by combining it with aligned graphene derivatives. sciopen.com In this application, AZC acts as an environmentally friendly crosslinking agent, water-repellent, and corrosion inhibitor. sciopen.com The dehydration reactions of AZC improve the cohesion between the graphene layers and anchor the coating to the metal substrate, significantly enhancing corrosion protection. sciopen.com

The use of AZC in hemicellulose-based gels for adhesive and coating applications has also been explored, resulting in water-resistant gels that improve paper properties such as gloss, smoothness, and liquid resistance. mdpi.com

Crosslinking of Hydroxyl and Carboxyl-Containing Polymers

This compound is an inorganic, water-soluble salt capable of forming crosslinks with the hydroxyl groups of various polysaccharides researchgate.net. This crosslinking action is utilized to improve the properties of numerous polymer systems.

This compound is a compatible and effective crosslinking agent for Polyvinyl Alcohol (PVA) knowde.com. In systems containing polymers with carboxyl groups, such as polyacrylic acid, AZC functions by having its zirconium ions coordinate with the oxygen atoms within the carboxyl groups spiedigitallibrary.org. This interaction establishes a bridging structure that crosslinks the polymer chains, leading to an increased crosslinking density and a more rigid network that limits the movement of the polymer's molecular chains spiedigitallibrary.org. This mechanism is fundamental to improving the mechanical and resistance properties of the resulting material.

AZC has been effectively used to crosslink hemicellulose-based films, such as those derived from xylan and galactoglucomannan, through a hydrogen-bonded network researchgate.netresearchgate.net. The primary goals of crosslinking these materials are to improve film formation, lessen the dependency on plasticizers, and reduce the film's sensitivity to moisture researchgate.net. Research on carboxymethyl xylan (CMX) films demonstrated that the incorporation of AZC as a crosslinker significantly improved the tensile strength at break from 4.79 MPa to 20.95 MPa nih.gov. For spruce O-acetyl-galactoglucomannans (GGMs), crosslinking with AZC allows for the preparation of strong and stiff films without the need for plasticizers researchgate.net.

In starch and cellulose-based systems, AZC acts as a crosslinker by forming hydrogen bonds with the abundant hydroxyl (-OH) groups present in these polysaccharides ncsu.eduresearchgate.net. During the drying process, ammonia and carbon dioxide are released, facilitating the formation of new, stable hydrogen bonds between the polymer and the reactive sites of the AZC ncsu.edu. This crosslinking improves the performance of starch films and coatings royalsocietypublishing.org. Furthermore, AZC is utilized in the creation of advanced "all-green" reinforcing nanocomposites. One such application involves the AZC-mediated synergistic crosslinking of starch nanoparticles with anionic hairy cellulose (B213188) nanocrystals, highlighting its role in developing high-performance, renewable materials acs.org.

Optimization of Mechanical Properties in Films

The introduction of AZC as a crosslinker significantly enhances the mechanical and barrier properties of polymer films. By creating a denser, more interconnected polymer network, AZC improves the material's response to stress and its resistance to environmental factors like water.

The crosslinking action of AZC has a profound impact on the tensile properties of various polymer films. In studies involving composite films made from Polyvinyl alcohol (PVA) and xylan, increasing the concentration of AZC from 0% to 15% led to a dramatic increase in the elongation at break (EAB) from 18.5% to 218.0% researchgate.net. At the highest concentration of 15% AZC, the tensile strength (TS) remained robust at 22.10 MPa researchgate.netsciencegate.app. Similarly, films made from spruce galactoglucomannan (GGM) and crosslinked with AZC have been shown to produce strong and stiff films, achieving a tensile strength of up to 52 MPa researchgate.net. In starch-based films, AZC crosslinking can increase the specific tensile stress by over 100% royalsocietypublishing.org.

| Polymer System | AZC Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| PVA/Xylan Composite | 0% | - | 18.5 | researchgate.net |

| PVA/Xylan Composite | 15% | 22.10 | 218.0 | researchgate.netsciencegate.app |

| Spruce Galactoglucomannan (GGM) | Not specified | Up to 52 | - | researchgate.net |

| Carboxymethyl Xylan (CMX) | Crosslinked | 20.95 | - | nih.gov |

| Starch Film | Crosslinked | 108.22% Increase in Specific Tensile Stress | - | royalsocietypublishing.org |

A key benefit of using AZC as a crosslinker is the significant improvement in the water resistance of hydrophilic polymer films royalsocietypublishing.org. The crosslinked network structure limits the penetration of water molecules into the film royalsocietypublishing.org. In PVA/xylan composite films, increasing the AZC amount to 15% resulted in a decrease in water solubility from 11.64% to 8.64% researchgate.net. Starch films crosslinked with AZC demonstrate markedly improved water stability, remaining intact even when stirred in hot water at 60°C, a condition under which uncrosslinked films disintegrate royalsocietypublishing.org. Furthermore, studies on galactoglucomannan films have shown that AZC crosslinking can also lead to a slight reduction in water vapor permeability researchgate.net.

| Polymer System | AZC Concentration | Property Measured | Result | Reference |

|---|---|---|---|---|

| PVA/Xylan Composite | 0% | Solubility (%) | 11.64 | researchgate.net |

| PVA/Xylan Composite | 15% | Solubility (%) | 8.64 | researchgate.net |

| Starch Film | Crosslinked | Water Stability | Remains intact in hot water (60°C) | royalsocietypublishing.org |

| Galactoglucomannan (GGM) | Crosslinked | Water Vapor Permeability | Slightly reduced | researchgate.net |

Effects on Film Formation and Flexibility

This compound plays a crucial role as a crosslinker in various polymeric systems, significantly influencing the formation and flexibility of the resulting films. Its primary function is to create a robust network between polymer chains, which can lead to improved film integrity and mechanical properties. The crosslinking mechanism involves the interaction of the hydroxylated zirconium polymers in the AZC solution with the functional groups (primarily carboxyl or hydroxyl groups) present on the binder molecules. As the film dries, the loss of water and carbon dioxide facilitates the formation of strong, irreversible covalent bonds, solidifying the film structure. acs.org

The incorporation of AZC has been shown to enhance the film-forming ability of various materials, including hemicellulose-based films. areeo.ac.ir In the context of composite films, such as those made from polyvinyl alcohol (PVA) and xylan, the addition of AZC has a pronounced positive impact on their mechanical properties, particularly flexibility. Research has demonstrated a significant increase in the elongation at break (EAB) with increasing amounts of AZC. For instance, in PVA/xylan composite films, the EAB was observed to increase from 18.5% without AZC to 218.0% with the addition of 15% AZC, indicating a substantial improvement in the film's ability to stretch without breaking. rsc.org

This enhancement in flexibility is a critical attribute in applications where the material may be subjected to bending or stretching, such as in packaging or coatings for flexible substrates. The crosslinking action of AZC contributes to a more cohesive and resilient film structure, which can accommodate mechanical stress more effectively than uncrosslinked films. areeo.ac.ir

Below is a data table summarizing the effect of varying this compound concentrations on the mechanical properties of a PVA/xylan composite film.

| AZC Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | - | 18.5 |

| 5 | - | - |

| 10 | - | - |

| 15 | 22.10 | 218.0 |

Note: Specific tensile strength values for 0%, 5%, and 10% AZC concentrations were not provided in the source material.

Influence on Thermal Stability and Degradation Characteristics of Composite Films

The incorporation of this compound as a crosslinking agent can have a significant influence on the thermal stability and degradation characteristics of composite films. The formation of a crosslinked network within the polymer matrix generally enhances thermal resistance by restricting the mobility of polymer chains at elevated temperatures. This can lead to an increase in the decomposition temperature of the material.